molecular formula C11H11ClO B8481190 1-Methycyclopropyl 4-chlorophenyl ketone

1-Methycyclopropyl 4-chlorophenyl ketone

Cat. No. B8481190
M. Wt: 194.66 g/mol
InChI Key: GJEXJDLCSKLIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05140035

Procedure details

22 ml (0.036 mol) of a 1.6 molar n-butyl-lithium solution are added at -78° C. with stirring to a mixture of 6.9 g (0.036 mol) of 4-bromochlorobenzene and 70 ml of diethyl ether. The reaction mixture is warmed to 0° C. and stirred at this temperature for 15 minutes. After cooling to -78° C. again, a solution of 4.8 g (0.03 mol) of N-methoxy-N-methyl-1-methoxycyclopropane-carboxamide in 20 ml of diethyl ether is added rapidly. The mixture is then subsequently stirred at -78° C., at 0° C. and at room temperature, in each case for one hour. 20 ml of ethyl acetate are then added to the reaction mixture, which is stirred for 5 minutes and then poured into ice-water. The resulting mixture is extracted three times with ethyl acetate, and the combined organic phases are dried over sodium sulphate and then concentrated by stripping off the solvent under reduced pressure. 6.1 g (97% of theory) of 1-methycyclopropyl 4-chlorophenyl ketone are obtained in this manner and are reacted further without prior purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.CON(C)[C:17]([C:19]1(OC)[CH2:21][CH2:20]1)=[O:18].C(OCC)(=O)C>C(OCC)C>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:17]([C:19]2([CH3:1])[CH2:21][CH2:20]2)=[O:18])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4.8 g
Type
reactant
Smiles
CON(C(=O)C1(CC1)OC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -78° C. again
STIRRING
Type
STIRRING
Details
The mixture is then subsequently stirred at -78° C., at 0° C. and at room temperature, in each case for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
is stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.